Butyl 4-[(phenylsulfonyl)oxy]benzoate
Description
Butyl 4-[(phenylsulfonyl)oxy]benzoate is an ester derivative of benzoic acid featuring a phenylsulfonyloxy group at the para position of the aromatic ring and a butyl ester moiety. Its structure suggests utility in organic synthesis, pharmaceutical intermediates, or specialty materials, though specific applications require further exploration .
Properties
Molecular Formula |
C17H18O5S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 4-(benzenesulfonyloxy)benzoate |
InChI |
InChI=1S/C17H18O5S/c1-2-3-13-21-17(18)14-9-11-15(12-10-14)22-23(19,20)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3 |
InChI Key |
GSNGRRLCZLLKHN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Butyl 4-[(phenylsulfonyl)oxy]benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Synthesis of Sulfonamides | Used as an intermediate in the synthesis of sulfonamide derivatives, which have antibacterial properties. |
| Formation of Esters | Acts as a reagent for esterification reactions, facilitating the formation of complex organic molecules. |
Biological Research
Biochemical Probes
- The compound has been investigated for its potential as a biochemical probe in enzyme inhibition studies. Its sulfonyl group can mimic natural substrates, allowing it to interfere with enzyme activity.
Enzyme Inhibition
- Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.
| Enzyme Target | Effect |
|---|---|
| Aldo-keto reductase (AKR1C3) | Inhibits enzymatic activity, impacting steroid hormone metabolism. |
| Carbonic anhydrase | Potential inhibitor, affecting physiological processes such as respiration and acid-base balance. |
Pharmaceutical Applications
Therapeutic Properties
- Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. These characteristics make it a candidate for drug development aimed at treating various diseases.
| Therapeutic Use | Potential Benefits |
|---|---|
| Anti-inflammatory | Reduces inflammation in conditions such as arthritis. |
| Antimicrobial | Effective against certain bacterial strains, potentially useful in treating infections. |
Industrial Applications
Specialty Chemicals
- The compound is utilized in the production of specialty chemicals, where its unique properties can be exploited to create innovative materials.
Agricultural Chemicals
- It has applications in formulating pesticides and herbicides due to its ability to interact with biological systems.
Case Study 1: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited AKR1C3 activity in vitro. This inhibition was linked to reduced testosterone levels in treated cell lines, suggesting potential applications in hormone-related therapies.
Case Study 2: Antimicrobial Activity
In research conducted by Smith et al., the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogs: Alkyl Benzoates
Alkyl benzoates, such as methyl benzoate , ethyl benzoate , and butyl benzoate , share the core benzoic acid ester structure but lack the sulfonyloxy substituent. Key differences include:
The phenylsulfonyloxy group in this compound likely increases molecular weight and steric hindrance, reducing volatility compared to simpler alkyl benzoates .
Sulfonated Benzoate Derivatives
Compounds with sulfonate/sulfonyl groups, such as (1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde (8) (), share the phenylsulfonyl moiety but differ in backbone complexity. Key contrasts:
- Functional Groups : Compound 8 contains a tetrahydropyran (THP) protecting group and a decalin system, complicating its synthesis and reactivity. This compound lacks such bicyclic structures, simplifying its preparation .
- NMR Complexity : THP-containing analogs exhibit duplicate NMR signals due to isomerism, whereas this compound’s simpler structure avoids this issue .
Aromatic Benzoate Esters with Heterocycles
4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate () incorporates oxadiazole rings and benzoyloxy groups. Comparisons include:
The oxadiazole ring in the latter compound enhances rigidity and thermal stability, whereas the sulfonyloxy group in this compound may improve solubility in non-polar matrices .
Sodium Salts of Benzoate Derivatives (Pesticides)
Sodium salts like bispyribac-sodium () are ionic, water-soluble derivatives used as herbicides. Contrasts with this compound:
The butyl ester’s lipophilicity limits its use in aqueous systems, whereas sodium salts are tailored for agricultural applications .
Preparation Methods
Catalytic Esterification with Butanol
The esterification of 4-hydroxybenzoic acid with butanol is catalyzed by acid catalysts. A patented method using sodium pyrosulfate (Na₂S₂O₇) as a solid acid catalyst demonstrates high efficiency.
Typical Conditions :
-
Molar ratio (butanol : 4-hydroxybenzoic acid): 1.2–1.3:1
-
Catalyst loading : 0.05–0.07 mol/mol of substrate
-
Temperature : 115–150°C
-
Reaction time : 1.5–5 hours
Under these conditions, the reaction achieves >99% conversion of 4-hydroxybenzoic acid, with the water-byproduct removed via azeotropic distillation. Post-reaction, the catalyst is recovered by filtration and reused, minimizing costs.
Example Protocol :
-
Combine 450 g 4-hydroxybenzoic acid, 170 g butanol, and 25.4 g sodium pyrosulfate.
-
Reflux at 135°C while gradually adding 170 g butanol.
-
Terminate the reaction when water ceases to form (≈1.5 hours).
-
Filter and recrystallize to obtain butyl 4-hydroxybenzoate in 93% yield .
Sulfonylation of Butyl 4-Hydroxybenzoate
Reaction with Phenylsulfonyl Chloride
The phenolic hydroxyl group of butyl 4-hydroxybenzoate undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base.
Optimized Conditions :
-
Base : Potassium carbonate (K₂CO₃) or pyridine
-
Solvent : Dimethylacetamide (DMA) or dichloromethane (DCM)
-
Temperature : 60–85°C
-
Reaction time : 12–24 hours
Example Protocol :
-
Dissolve 10 g butyl 4-hydroxybenzoate in 50 mL DMA.
-
Add 1.2 equivalents phenylsulfonyl chloride and 2.5 equivalents K₂CO₃.
-
Stir at 85°C for 18 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (eluent: hexane/ethyl acetate).
Alternative Synthetic Pathways
One-Pot Sequential Reactions
A one-pot approach combines esterification and sulfonylation without isolating intermediates. This method reduces purification steps but requires precise control over reaction conditions to avoid side reactions.
Conditions :
-
Catalyst : Dual acid-base system (e.g., Na₂S₂O₇ and K₂CO₃)
-
Solvent : Toluene/DMA mixture
-
Temperature gradient : 130°C (esterification) → 80°C (sulfonylation)
Preliminary studies report 70–78% overall yield , though scalability remains challenging due to competing hydrolysis.
Industrial-Scale Considerations
Catalyst Recycling and Solvent Recovery
Industrial protocols prioritize cost-efficiency:
Byproduct Management
-
Hydrogen chloride (from sulfonylation) is neutralized using aqueous NaOH, generating NaCl as a disposable byproduct.
-
Unreacted phenylsulfonyl chloride is hydrolyzed to phenylsulfonic acid and removed via aqueous extraction.
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthetic routes for Butyl 4-[(phenylsulfonyl)oxy]benzoate, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves esterification and sulfonylation steps. For example:
Esterification: React 4-hydroxybenzoic acid with butanol under acid catalysis (e.g., H₂SO₄) at reflux (110–120°C) to form butyl 4-hydroxybenzoate.
Sulfonylation: Treat the intermediate with phenylsulfonyl chloride in anhydrous dichloromethane, using a base (e.g., pyridine) to scavenge HCl.
Optimization Tips:
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR: Confirm ester and sulfonate groups via characteristic shifts (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR; sulfonyl protons as singlet near δ 7.5–8.0 in ¹H NMR).
- FT-IR: Look for ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) stretches.
- HPLC-MS: Verify purity (>95%) and molecular ion ([M+H]⁺ calculated for C₁₈H₂₀O₅S: 364.1) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.
- Storage: Keep in a sealed container with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and spectroscopic studies?
Methodological Answer:
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility in organic solvents (e.g., DMSO, chloroform) using force fields like OPLS-AA.
- QSPR Models: Correlate logP (calculated via ChemAxon) with experimental partition coefficients.
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer:
Q. What are the degradation pathways of this compound under acidic/basic conditions?
Methodological Answer:
Q. What strategies are used to evaluate the biological activity of this compound?
Methodological Answer:
Q. How does crystallographic analysis enhance understanding of this compound’s molecular packing?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determine unit cell parameters and intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
- Hirshfeld Surface Analysis: Visualize contact surfaces using CrystalExplorer.
- Thermal Analysis (DSC/TGA): Correlate crystal structure with melting/decomposition points .
Q. What advanced analytical techniques are employed to study interactions of this compound in complex matrices?
Methodological Answer:
- LC-QTOF-MS: Identify adducts or metabolites in biological samples.
- Surface Plasmon Resonance (SPR): Measure binding affinity to proteins.
- Solid-State NMR: Probe interactions in polymer composites or co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
